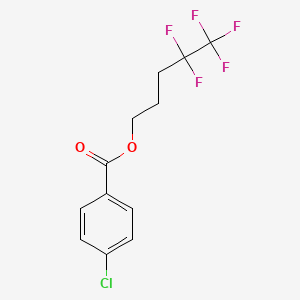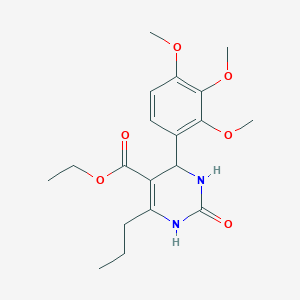![molecular formula C17H14ClNO2 B5202042 4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5202042.png)
4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione is a chemical compound that belongs to the class of tetracyclic compounds. It is also known as Gabazine, which is a potent and selective antagonist of the GABAA receptor. This compound has been widely studied for its potential use in the treatment of various neurological disorders, such as epilepsy, anxiety, and insomnia.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione.
Mécanisme D'action
Gabazine acts as a competitive antagonist of the GABAA receptor. It binds to the receptor site and prevents the binding of GABA, which is the endogenous ligand for the receptor. By blocking the GABAA receptor, Gabazine can increase neuronal excitability and reduce seizure activity. It has also been shown to have anxiolytic and sedative effects, making it a potential treatment for anxiety and insomnia.
Biochemical and Physiological Effects:
Gabazine has been shown to have a range of biochemical and physiological effects. It can increase neuronal excitability and reduce seizure activity by blocking the GABAA receptor. It has also been shown to have anxiolytic and sedative effects, making it a potential treatment for anxiety and insomnia. However, Gabazine has been shown to have some adverse effects, such as impairing cognitive function and inducing seizures at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
Gabazine has some advantages and limitations for lab experiments. It is a potent and selective antagonist of the GABAA receptor, making it a useful tool for studying the role of GABA in the central nervous system. However, Gabazine has some limitations, such as inducing seizures at high doses, which can complicate the interpretation of experimental results. It is also important to note that Gabazine has a short half-life, which can make it difficult to maintain a stable concentration in experiments.
Orientations Futures
There are several future directions for the study of 4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione. One direction is to further investigate the potential use of Gabazine in the treatment of neurological disorders, such as epilepsy, anxiety, and insomnia. Another direction is to develop more potent and selective GABAA receptor antagonists for use in research and clinical applications. Additionally, it would be interesting to study the structural basis of the interaction between Gabazine and the GABAA receptor, which could provide insights into the design of new drugs targeting the receptor.
Méthodes De Synthèse
The synthesis of 4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione involves the reaction of 4-chlorobenzoic acid with methylamine and cyclohexanone in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is then reduced to the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione has been extensively studied for its potential use in the treatment of various neurological disorders, such as epilepsy, anxiety, and insomnia. It acts as a potent and selective antagonist of the GABAA receptor, which is a major inhibitory neurotransmitter in the central nervous system. By blocking the GABAA receptor, Gabazine can increase neuronal excitability and reduce seizure activity. It has also been shown to have anxiolytic and sedative effects, making it a potential treatment for anxiety and insomnia.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c18-8-1-3-9(4-2-8)19-16(20)14-10-5-6-11(13-7-12(10)13)15(14)17(19)21/h1-6,10-15H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRIKTGPPBAHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5201961.png)
![methyl 5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5201969.png)

![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide](/img/structure/B5201985.png)

![N~1~-(2-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5202000.png)
![{4-(2-chlorobenzyl)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}methanol](/img/structure/B5202002.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5202013.png)

![N-[2-(2,6-dimethoxyphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5202035.png)

![N-[4-({[3-(benzylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5202054.png)

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5202067.png)